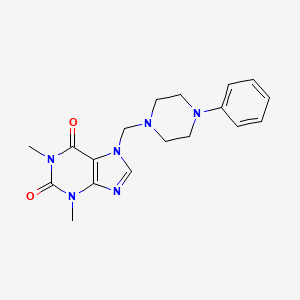

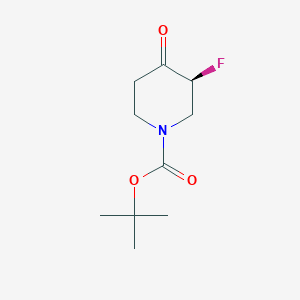

tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate” likely belongs to the class of organic compounds known as tertiary alcohols . These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl esters are often synthesized from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .科学的研究の応用

Synthesis and Characterization

The compound tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate and its derivatives have been extensively studied for their synthetic applications, particularly in the synthesis of complex organic molecules. A notable approach involved the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives with L-selectride, leading to the formation of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in high yields. This reaction showcased the stereoselective synthesis possibilities of piperidine derivatives, which are crucial in medicinal chemistry and drug design (Boev et al., 2015).

Moreover, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the development of novel protein tyrosine kinase inhibitors, highlights the relevance of such compounds in pharmaceutical research. An efficient synthesis route for this compound was proposed, starting from readily available reagents and achieving a total yield of 80.2%, which demonstrates the practicality and industrial scalability of these synthetic processes (Chen Xin-zhi, 2011).

Structural and Mechanistic Insights

The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents has led to the formation of novel piperidine derivatives. For instance, the reaction with BuLi and protected alcohol iodides yielded tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, upon treatment with triethylsilane and anhydrous BiBr3, underwent cyclization with high stereoselectivity, forming N-Boc piperidine derivatives fused with oxygen heterocycles. These findings not only provide insight into the stereochemistry of such reactions but also open new pathways for the synthesis of complex bicyclic systems (Moskalenko & Boev, 2014).

Applications in Fluorous Synthesis

The exploration of fluorinated analogues of tert-butyl alcohol, including tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate, has provided valuable insights into their potential as novel protecting groups in fluorous synthesis. These studies have shown how such compounds can be efficiently used to protect and immobilize medium-size nonpolar carboxylic acids in a fluorous phase, highlighting their utility in simplifying purification processes in organic synthesis (Pardo et al., 2001).

作用機序

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the presence of the tert-butyl group could potentially make the compound more stable under certain conditions .

特性

IUPAC Name |

tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNWQLLPLOQGOI-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(=O)[C@H](C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2942595.png)

![2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2942596.png)

![N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B2942604.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2942605.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2942606.png)

![Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2942607.png)

![2,4-Bis(iodanyl)-6-[[methyl-(1-methylpiperidin-4-YL)amino]methyl]phenol](/img/structure/B2942610.png)

![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2942613.png)

![7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2942616.png)